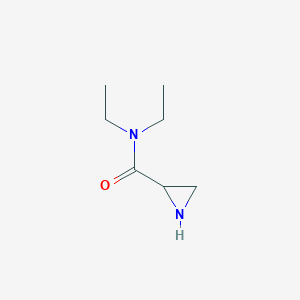![molecular formula C7H6N2O2 B11923498 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole ring system
Méthodes De Préparation
The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Des Réactions Chimiques
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid can be compared with other similar compounds such as:
Pyrrolo[2,3-b]pyrrole: This compound shares a similar core structure but lacks the carboxylic acid group.
Pyrrolo[3,2-b]pyrrole-1,4-dione: This derivative has additional functional groups that confer different chemical properties.
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)5-3-4-1-2-8-6(4)9-5/h1-3,8-9H,(H,10,11) |
Clé InChI |
XXCSPSOXTROCMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)









